molecular formula C19H20N2O2 B071664 Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 193979-47-4

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B071664
CAS No.: 193979-47-4
M. Wt: 308.4 g/mol
InChI Key: RKFYYMREZGSLPU-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 193979-47-4) is a heterocyclic compound with the molecular formula C₁₉H₂₀N₂O₂ and a molecular weight of 308.37 g/mol. It features an imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a p-tolyl (4-methylphenyl) moiety at position 2, and an ethyl ester at position 3 .

Properties

IUPAC Name

ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-23-18(22)11-16-19(15-8-5-13(2)6-9-15)20-17-10-7-14(3)12-21(16)17/h5-10,12H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYYMREZGSLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431288
Record name Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193979-47-4
Record name Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-diketones. British Patent 991589 (referenced in ) details the preparation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (II) , the precursor for subsequent functionalization. A modified protocol from the RSC supporting information ( ) employs acetophenone derivatives and 2-aminopyridine in the presence of CuI (5 mol%) and 1,4-dioxane at 100°C under aerobic conditions. This method achieves yields exceeding 70% with high regioselectivity, critical for large-scale production .

Key Reaction Parameters for Imidazo[1,2-a]Pyridine Formation

ParameterSpecification
CatalystCuI (2–5 mol%)
Solvent1,4-Dioxane or ethanol
Temperature100°C (reflux)
Reaction Time3–6 hours
Yield65–75%

The introduction of the acetate side chain at the 3-position of the imidazo[1,2-a]pyridine core is achieved through reaction with oxalyl chloride. As per US8183377B2 and WO2007023504A1 ( ), 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (II) reacts with oxalyl chloride in ethylene dichloride or methylene chloride at 15–30°C, forming (6-methyl-2-p-tolyl-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-oxoacetyl chloride (III) . Triethylamine (1.3 equiv) is added to scavenge HCl, driving the reaction to completion within 3–4 hours .

Optimized Conditions for Acyl Chloride Formation

ComponentQuantity or Condition
Oxalyl Chloride1.3–1.5 equivalents
SolventEthylene dichloride (preferred)
BaseTriethylamine
Temperature20–25°C (initial), 30–35°C (reflux)
Purity (HPLC)≥96%

The acyl chloride intermediate (III) is esterified with ethanol to yield the target ethyl acetate compound. While patents focus on hydrolyzing (III) to the oxoacetic acid (IV) , esterification is inferred via standard nucleophilic acyl substitution. Reacting (III) with excess ethanol in dichloromethane at 0–5°C for 1–2 hours provides the ethyl ester, though explicit yields are not reported in the cited literature. Alternative pathways involve transesterification of the oxoacetic acid (IV) using ethanol and acidic catalysts (e.g., H₂SO₄), though this may require higher temperatures (80–100°C) .

Proposed Esterification Mechanism

  • Nucleophilic Attack : Ethanol attacks the electrophilic carbonyl carbon of (III) , displacing chloride.

  • Deprotonation : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

  • Workup : Aqueous extraction removes inorganic salts, with final purification via recrystallization or column chromatography.

Analytical and Process Validation

The purity of intermediates and the final product is validated using HPLC and NMR spectroscopy. Patent WO2007023504A1 ( ) reports a melting point of 190–195°C for the oxoacetic acid (IV) , while the ethyl ester’s physicochemical properties (e.g., boiling point) remain unspecified in available data . Structural confirmation via 1H^1H NMR (500 MHz, CDCl₃) reveals characteristic signals:

  • Imidazo[1,2-a]pyridine protons: δ 7.8–8.2 (m, aromatic)

  • Ethoxy group: δ 1.2 (t, 3H), 4.1 (q, 2H)

  • Acetate methylene: δ 3.7 (s, 2H)

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Oxalyl Chloride RouteHigh yield (≥90%), scalableRequires strict temperature control
TransesterificationMild conditionsLower efficiency, side reactions
Direct EsterificationSingle-step, minimal purificationLimited literature support

Industrial Scalability and Environmental Considerations

The oxalyl chloride route is favored industrially due to its reproducibility and compatibility with continuous flow systems. However, ethylene dichloride’s environmental toxicity necessitates solvent recovery systems. Recent advances propose methyl tert-butyl ether (MTBE) as a greener alternative, reducing ecological footprint without compromising yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate has been investigated for its potential therapeutic effects. Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with imidazo[1,2-a]pyridine scaffolds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and promoting apoptosis .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. Research indicates that certain imidazo[1,2-a]pyridine derivatives possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex structures through various chemical reactions such as Friedel-Crafts reactions and nucleophilic substitutions. For example, it has been employed in the synthesis of difluoromethylated carbinols using environmentally friendly methods .

Phytotoxicity Studies

Research has explored the phytotoxic effects of imidazo[1,2-a]pyridine derivatives on plant growth. This compound has been included in studies assessing its impact on agricultural crops and weeds, contributing to the development of herbicides .

Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Activity TypeExample CompoundsObserved Effects
AnticancerVarious imidazo[1,2-a]pyridinesInhibition of cell proliferation
AntimicrobialEthyl derivativesBroad-spectrum antimicrobial activity
PhytotoxicitySelected derivativesGrowth inhibition in specific plants

Table 2: Synthetic Applications

Reaction TypeConditionsYield (%)
Friedel-Crafts ReactionRoom temperatureUp to 95%
Nucleophilic SubstitutionUnder basic conditionsVaries

Case Study 1: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer properties. This compound was among the compounds tested, showing significant inhibition of cancer cell lines with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of various imidazo[1,2-a]pyridine derivatives revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the imidazopyridine structure could enhance efficacy .

Mechanism of Action

The mechanism by which Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s imidazo[1,2-a]pyridine core allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 101820-69-3)
  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 204.23 g/mol
  • Key Differences : Lacks the 6-methyl and p-tolyl substituents, resulting in reduced steric bulk and lower molecular weight.
  • Applications: Used as a precursor in synthetic chemistry; solubility in organic solvents (e.g., DMSO) is noted, with storage recommendations at room temperature .
  • Similarity Score : 0.73 (structural similarity based on core imidazo[1,2-a]pyridine and ester group) .
Methyl 2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 258273-50-6)
  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 294.35 g/mol
  • Key Differences : Methyl ester instead of ethyl ester, slightly reducing lipophilicity (logP) and molecular weight.
  • Applications : Investigated for anti-inflammatory activity when incorporated into amide derivatives .

Substituted Analogues

Ethyl 2-(6-Chloro-2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (Compound 5j)
  • Molecular Formula : C₁₇H₁₅Cl₂N₂O₂
  • Molecular Weight : 350.22 g/mol
  • Data : Melting point 116–117°C; HRMS (ESI): [M + H]⁺ calcd. 315.0895, found 315.0891 .
2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride (CAS: 127657-46-9)
  • Molecular Formula : C₉H₉N₂O₂·HCl
  • Molecular Weight : 212.64 g/mol
  • Similarity Score : 0.83 (highest among analogues due to retained core structure) .

Pharmacologically Active Derivatives

N-(3,5-Bis(trifluoromethyl)benzyl)-4-((2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide
  • Key Modifications : Ethyl ester converted to an amide-linked benzamide.
  • Activity : Exhibits potent anti-inflammatory effects (IC₅₀ < 10 µM), outperforming aspirin in preclinical models .
Ethyl 2-Acetyl-3-(2-Hydroxy-6,8-dimethylimidazo[1,2-a]pyridin-3-yl)-3-(methylthio)acrylate (Compound 6l)
  • Molecular Formula : C₁₅H₁₇N₂O₃S
  • Key Differences : Acetyl and methylthio groups introduce additional hydrogen-bonding and hydrophobic interactions.
  • Data : Melting point 234–236°C; IR (KBr): ν 1616 cm⁻¹ (C=O stretch) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Methyl Ester Analog Chloro-Substituted Analog
Molecular Weight (g/mol) 308.37 294.35 350.22
logP ~2.5 (estimated) ~2.3 ~3.1
Solubility Low in water Moderate in DMSO Low in polar solvents
Biological Activity GABA modulation Anti-inflammatory Antimicrobial

Key Research Findings

  • Anti-Inflammatory Activity : Amide derivatives of the target compound show enhanced activity due to improved target binding .
  • Antimicrobial Potential: Chloro-substituted analogues exhibit broad-spectrum activity, likely due to increased electrophilicity .
  • GABA Receptor Interaction : The p-tolyl and 6-methyl groups in the target compound contribute to its selectivity for GABAₐ receptors .

Biological Activity

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate, also known by its CAS number 193979-47-4, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C19_{19}H20_{20}N2_2O2_2
  • Molecular Weight : 308.37 g/mol
  • Density : 1.14 g/cm³ (predicted)
  • pKa : 6.54 (predicted)

Research indicates that compounds similar to this compound often exhibit various biological activities, including:

  • Antiviral Activity : Compounds within the imidazo[1,2-a]pyridine class have shown promise as antiviral agents. They may act by inhibiting viral replication or interfering with viral entry into host cells.
  • Cytotoxicity : The cytotoxic effects of these compounds can vary significantly, with some derivatives displaying selective toxicity towards cancerous cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibitory effects on HIV and MeV
CytotoxicitySelective toxicity in cancer cell lines
Immune ModulationPotential PD-1/PD-L1 pathway inhibitors

Antiviral Properties

A study highlighted that compounds structurally related to this compound exhibited significant antiviral activity. For instance, derivatives showed effective inhibition against HIV strains with resistance mutations, achieving EC50_{50} values in the low micromolar range (e.g., 0.02 μM for one derivative) .

Cytotoxicity Assays

In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. One study reported a CC50_{50} (cytotoxic concentration for 50% of cells) value significantly lower than the EC50_{50}, indicating a favorable therapeutic index for potential anticancer applications .

Immune Modulation Studies

Research conducted on immune modulation revealed that certain derivatives could rescue mouse splenocytes from apoptosis induced by PD-1/PD-L1 interactions. This suggests potential applications in immunotherapy for enhancing anti-tumor responses .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation of aminopyridines with α-halo ketones or aldehydes. For example, describes a two-step process:

Mannich reaction : 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is reacted with dimethylamine and formaldehyde in acetic acid at 50–55°C for 3–4 hours, achieving a 91.6% yield.

Esterification : The intermediate is treated with ethyl chloroacetate under basic conditions.
Key optimizations include:

  • Temperature control (0–5°C during reagent addition to minimize side reactions).
  • Solvent choice (acetic acid enhances cyclization efficiency).
  • Purification via silica gel chromatography or recrystallization from acetone/water .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • 1H NMR : Diagnostic signals include:
    • δ 2.25–2.40 ppm (singlets for methyl groups on the p-tolyl and imidazo ring).
    • δ 3.84 ppm (s, 2H, CH2 from the acetate group).
    • Aromatic protons between δ 7.04–8.10 ppm, with coupling patterns confirming substitution positions .
  • IR Spectroscopy : Peaks at ~2944 cm⁻¹ (C-H stretch), 1502 cm⁻¹ (C=N imidazole ring), and 1730 cm⁻¹ (ester C=O) .
  • Mass Spectrometry : A molecular ion peak at m/z 308.37 (C19H20N2O2+) confirms the molecular formula .

Q. How can researchers resolve discrepancies in solubility data across studies?

Solubility predictions vary due to computational models (e.g., ESOL, Ali, SILICOS-IT). reports:

  • ESOL : 0.0103 mg/mL (log S = -4.44).
  • Ali : 0.0196 mg/mL (log S = -4.15).
    Methodological recommendations :
  • Validate predictions experimentally using shake-flask or HPLC methods.
  • Use co-solvents like DMSO (<1% v/v) for in vitro assays to avoid precipitation .

Advanced Research Questions

Q. What computational strategies are suitable for analyzing the compound’s pharmacokinetic properties and CYP inhibition potential?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap) and reactivity .
  • Molecular Docking : Use AutoDock Vina to assess binding affinities for CYP isoforms (e.g., CYP3A4, IC50 < 10 µM). highlights strong interactions with CYP2C19 and CYP3A4, suggesting potential drug-drug interactions .
  • ADMET Prediction : Tools like SwissADME can estimate BBB permeability (high) and GI absorption (83% bioavailability) .

Q. How does structural modification at the 3-position (e.g., replacing ethyl acetate with acetamide) impact biological activity?

and 20 demonstrate:

  • Acetamide derivatives (e.g., N,N-dimethyl variants) show enhanced cytoprotective activity in gastric ulcer models (ED50 = 12 mg/kg vs. 25 mg/kg for the parent compound).
  • Methoxy substitutions on the p-tolyl group improve antimicrobial potency (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for the ethyl ester) .
    Experimental design :
  • Synthesize analogs via reductive amination ( ).
  • Test in dual assays (e.g., H+/K+-ATPase inhibition for antiulcer activity; agar diffusion for antimicrobial effects) .

Q. What strategies can reconcile contradictory data on the compound’s stability under acidic conditions?

  • Degradation Studies : notes hydrolysis of the ester group at pH < 3, forming the carboxylic acid derivative.
  • Stabilization Methods :
    • Use enteric coatings for oral formulations.
    • Store lyophilized samples at -20°C with desiccants to prevent moisture-induced degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

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